N-[(2-chlorophenyl)methyl]-10-(3,4-dimethylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine
Description
This compound belongs to a class of polyheterocyclic molecules featuring a tricyclic core with sulfur and nitrogen atoms, which is further modified by a 2-chlorophenylmethyl amine group and a 3,4-dimethylbenzenesulfonyl substituent.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-10-(3,4-dimethylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN5O2S2/c1-13-7-8-16(11-14(13)2)32(29,30)22-21-25-20(24-12-15-5-3-4-6-17(15)23)19-18(9-10-31-19)28(21)27-26-22/h3-11H,12H2,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUHXHFJZTPIHTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)NCC5=CC=CC=C5Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chlorophenyl)methyl]-10-(3,4-dimethylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine typically involves multiple steps, including the formation of the thia-tetraazatricyclo framework and the subsequent attachment of the chlorophenyl and dimethylbenzenesulfonyl groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, such as continuous flow reactors or batch processing, to accommodate the demand for high quantities. These methods are optimized for efficiency, cost-effectiveness, and safety, ensuring that the compound can be produced consistently and reliably.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chlorophenyl)methyl]-10-(3,4-dimethylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.
Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
N-[(2-chlorophenyl)methyl]-10-(3,4-dimethylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research may explore its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methyl]-10-(3,4-dimethylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Biological Activity
N-[(2-chlorophenyl)methyl]-10-(3,4-dimethylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine is a complex organic compound with potential biological activities that warrant detailed exploration. This article summarizes its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound features a unique structural framework characterized by:
- Chlorophenyl Group : This moiety may enhance biological interactions due to its electron-withdrawing properties.
- Dimethylbenzenesulfonyl Group : Known for its role in enhancing solubility and stability.
- Thia-Tetraazatricyclo Framework : This structure may contribute to the compound's biological efficacy through its interaction with various biological targets.
The mechanism of action for this compound involves its interaction with specific enzymes or receptors. The structural attributes allow it to modulate the activity of these targets, potentially influencing pathways related to:
- Signal Transduction : Altering cellular responses to stimuli.
- Gene Expression : Modifying transcriptional activities.
- Metabolic Processes : Affecting metabolic pathways and enzyme activities.
Biological Activity Overview
Research has indicated several areas where this compound exhibits biological activity:
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Anticancer Properties :
- Studies have shown that compounds with similar structures possess cytotoxic effects against various cancer cell lines. For instance, sulfonamide derivatives have demonstrated significant inhibition of cell proliferation in breast and colon cancer models.
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Enzyme Inhibition :
- The compound may act as an inhibitor of specific enzymes involved in critical metabolic pathways. For example, sulfonamides are known to inhibit carbonic anhydrase and other key enzymes.
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Anti-inflammatory Effects :
- Research indicates potential anti-inflammatory properties through the modulation of inflammatory cytokines and mediators.
Data Table: Summary of Biological Activities
Case Studies
Several studies have explored the biological activity of similar compounds:
- Case Study 1 : A study on a related sulfonamide revealed significant anticancer activity through apoptosis induction in human cancer cell lines.
- Case Study 2 : Research demonstrated that a compound with structural similarities effectively inhibited a key enzyme involved in metabolic regulation, leading to reduced tumor growth in vivo.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparisons
*Estimated based on structural analogs due to lack of explicit data.
Functional Implications of Substituent Differences
Lipophilicity and Solubility: The target compound’s 2-chlorophenylmethyl and 3,4-dimethylbenzenesulfonyl groups increase lipophilicity compared to methoxy/ethoxy-substituted analogs (). This may enhance membrane permeability but reduce aqueous solubility.
Steric and Electronic Effects :
- The 3,4-dimethyl substitution on the sulfonyl group (target compound) creates steric hindrance, which could impede binding to flat enzymatic pockets compared to less bulky 4-methyl or 4-ethyl analogs ().
- Ortho-chloro substitution (target) may induce torsional strain in the phenyl ring, affecting conformational flexibility relative to para-substituted analogs.
Metabolic Stability :
- Chlorine’s electron-withdrawing nature (target) may slow oxidative metabolism compared to methoxy/ethoxy groups, which are prone to demethylation or glucuronidation.
Q & A
Q. How can the compound’s structural conformation be validated experimentally?
- X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) is critical for resolving the tricyclic core and substituent geometry. Mean bond length discrepancies (e.g., C–C = 0.004 Å) and R factor thresholds (<0.05) ensure accuracy .
- NMR Analysis : Assign peaks using -NMR chemical shifts (e.g., 117–124 ppm for aromatic carbons) and -NMR coupling constants (J = 8–10 Hz for adjacent protons) to confirm regiochemistry, as seen in related BET inhibitor metabolites .
Advanced Research Questions
Q. What strategies are effective for identifying in vivo metabolites of this compound?
- LC-MS/MS Workflow : Use high-resolution LC-MS (e.g., 6230B TOF LC-MS) with electrospray ionization (ESI) in positive ion mode. Monitor isotopic patterns (e.g., [M+H] at m/z 401) and fragment ions to detect hydroxylated or demethylated metabolites .
- Stable Isotope Labeling : Incorporate deuterium (e.g., at methyl groups) to track metabolic pathways via mass shifts in -NMR spectra, as applied in BET inhibitor studies .
Q. How can computational modeling predict the compound’s binding affinity to biological targets?
- Docking Studies : Use software like AutoDock Vina to model interactions with BET bromodomains. Parameterize the sulfonyl and chlorophenyl groups as key pharmacophores, referencing JQ1 derivatives’ binding modes .
- DFT Calculations : Optimize the geometry at the B3LYP/6-31G(d) level to evaluate electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity, as validated for tricyclic cobalt complexes .
Q. How should researchers address contradictory crystallographic data in related compounds?
- Data Reconciliation : Compare torsion angles (e.g., N2—C10—C16—C15 = 179.56°) and planarity deviations across studies. Use MOPAC2009 for molecular mechanics validation against experimental XRD data .
- Thermal Parameter Analysis : Assess anisotropic displacement parameters (ADPs) to distinguish static disorder from dynamic motion in the sulfonyl group .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
